N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

Lipophilicity Polar surface area Drug-likeness

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide (CAS 392303-01-4) is a synthetic small molecule belonging to the N-(1,3,4-thiadiazol-2-yl)benzamide class, characterized by a 1,3,4-thiadiazole core substituted at position 5 with a 4-bromobenzylthio moiety and at position 2 with a 3,4-dimethoxybenzamide group via an amide linkage. The compound has a molecular formula of C18H16BrN3O3S2 and a molecular weight of 466.4 g/mol, with a computed XLogP3 of 4.5 and topological polar surface area of 127 Ų.

Molecular Formula C18H16BrN3O3S2
Molecular Weight 466.37
CAS No. 392303-01-4
Cat. No. B2788211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide
CAS392303-01-4
Molecular FormulaC18H16BrN3O3S2
Molecular Weight466.37
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)OC
InChIInChI=1S/C18H16BrN3O3S2/c1-24-14-8-5-12(9-15(14)25-2)16(23)20-17-21-22-18(27-17)26-10-11-3-6-13(19)7-4-11/h3-9H,10H2,1-2H3,(H,20,21,23)
InChIKeyBMJWRLAJEAOIDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide (CAS 392303-01-4): Structural Classification and Baseline Characteristics


N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide (CAS 392303-01-4) is a synthetic small molecule belonging to the N-(1,3,4-thiadiazol-2-yl)benzamide class, characterized by a 1,3,4-thiadiazole core substituted at position 5 with a 4-bromobenzylthio moiety and at position 2 with a 3,4-dimethoxybenzamide group via an amide linkage [1]. The compound has a molecular formula of C18H16BrN3O3S2 and a molecular weight of 466.4 g/mol, with a computed XLogP3 of 4.5 and topological polar surface area of 127 Ų [2]. It was first registered in PubChem on 2005-07-09 (PubChem CID 1017453) and is primarily distributed as a research-grade chemical for exploratory medicinal chemistry and structure-activity relationship (SAR) studies [2]. Notably, this compound represents a specific substitution pattern within the broader thiadiazole-benzamide family, combining a brominated benzylthioether at C5 with a 3,4-dimethoxy substitution on the benzamide ring — a precise structural topology that differentiates it from regioisomeric and close-analog compounds in commercially available screening libraries [3].

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide: Why Generic Substitution Among In-Class Analogs Is Not Reliable


Within the N-(1,3,4-thiadiazol-2-yl)benzamide class, small structural perturbations produce substantial shifts in target engagement and biological phenotype. The 3,4-dimethoxy substitution pattern on the benzamide ring generates a specific spatial arrangement of hydrogen-bond acceptors that is fundamentally distinct from the 2,4-dimethoxy or 3,5-dimethoxy regioisomers [1]. The 4-bromobenzylthio moiety at position 5 introduces a heavy atom (bromine) for crystallographic phasing and a thioether linkage that imparts distinct metabolic and conformational properties compared to analogs with direct C–C aryl attachment or alkylthio groups [2]. Furthermore, database evidence indicates that closely related compounds within this scaffold family exhibit divergent kinase inhibition profiles: for example, N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide (a single-atom replacement of dimethoxy with fluoro on the benzamide) shows measurable binding to ABL1 kinase in BindingDB, whereas other substitution patterns yield different target spectra [3]. Generic substitution between these analogs without empirical verification therefore risks selecting a compound with irrelevant or uncharacterized biological activity for the intended research application.

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide: Quantitative Differentiation Evidence vs. Closest Analogs


Physicochemical Differentiation: XLogP3 and TPSA of 392303-01-4 Compared to Closest In-Class Regioisomers

The target compound N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide exhibits a computed XLogP3 of 4.5 and topological polar surface area (TPSA) of 127 Ų, as reported by PubChem [1]. In comparison, the closest regioisomeric analog N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide (CAS not specified, but structurally confirmed as the 2,4-substitution variant) is predicted to exhibit a different spatial orientation of methoxy groups that alters the effective hydrogen-bonding surface, although precise computed values for this specific comparator are not available in the same database [2]. The 3,4-dimethoxy substitution pattern places both methoxy groups in a para/meta relationship to the amide carbonyl, creating a contiguous electron-rich surface that is geometrically distinct from the 2,4-pattern where one methoxy is ortho to the amide [1].

Lipophilicity Polar surface area Drug-likeness ADME prediction

Scaffold-Level Acetylcholinesterase Inhibition: Core Bromobenzyl-Thiadiazole Pharmacophore Shows Quantifiable Activity

While the target compound 392303-01-4 itself lacks published target-specific activity data, the core scaffold 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine has been evaluated for acetylcholinesterase (AChE) inhibition, showing an IC50 of 49.86 μM — the most potent among four 5-benzyl-substituted 1,3,4-thiadiazol-2-amine derivatives tested [1]. The para-bromine substitution on the benzyl ring was associated with superior activity compared to other halogen and non-halogen benzyl variants in the same study. The target compound 392303-01-4 incorporates this identical 4-bromobenzyl-thiadiazole substructure but additionally appends a 3,4-dimethoxybenzamide group at the 2-position via an amide linkage — a modification that replaces the primary amine with a substituted benzamide, potentially altering both potency and target selectivity [2]. The acetylcholinesterase activity of the core scaffold provides a baseline reference point, though direct comparative data for the full target compound are absent from the published literature.

Acetylcholinesterase inhibition CNS drug discovery Alzheimer's research

Antimicrobial Activity of Core Bromobenzyl-Thiadiazole Scaffold Against Clinically Relevant Bacteria

Derivatives of 5-(4'-bromobenzyl)-1,3,4-thiadiazole-2-amine have been synthesized and evaluated for antimicrobial activity against a panel of clinically relevant bacterial strains, including Gram-negative Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, and Gram-positive Staphylococcus aureus [1]. Most synthesized compounds showed good antimicrobial activity at concentrations of 200 and 100 μg/mL. These derivatives share the 4-bromobenzyl-thiadiazole core with the target compound 392303-01-4, which additionally bears a 3,4-dimethoxybenzamide at the 2-position. Without direct testing data for the target compound, the antimicrobial potential of the core scaffold provides a class-level indication, but the activity of the fully elaborated benzamide derivative remains uncharacterized in the public domain [2].

Antimicrobial activity Antibacterial Gram-positive Gram-negative

Bromine-Enabled Crystallographic Utility: Heavy-Atom Advantage Over Non-Brominated Analogs

The presence of a para-bromine atom on the benzyl ring of 392303-01-4 provides anomalous scattering for X-ray crystallographic phasing, an advantage absent in non-halogenated analogs such as N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide [1]. Bromine (atomic number 35) produces measurable anomalous signal at Cu Kα wavelength (f'' ≈ 1.3 e⁻), enabling experimental phasing by single-wavelength anomalous dispersion (SAD) when the compound is co-crystallized with a protein target [2]. The thioether linkage at C5 also provides a synthetically accessible handle for introducing alternative substituents, distinguishing this compound from analogs where the 5-position substituent is directly C–C bonded to the thiadiazole ring .

X-ray crystallography Heavy-atom phasing Structural biology Chemical probe design

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide: Recommended Research and Industrial Application Scenarios Based on Available Evidence


Structure-Activity Relationship (SAR) Expansion of Acetylcholinesterase Inhibitors Based on the 4-Bromobenzyl-Thiadiazole Core

The core scaffold 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine has demonstrated acetylcholinesterase inhibition with an IC50 of 49.86 μM [1]. Compound 392303-01-4 represents a structurally elaborated derivative bearing a 3,4-dimethoxybenzamide at the 2-position. Researchers exploring CNS-active thiadiazole derivatives can use this compound as a purchasable building block to probe the effect of 2-position benzamide substitution on AChE potency and selectivity, comparing activity against the published 2-amine benchmark. The 3,4-dimethoxy pattern provides a specific pharmacophore arrangement for systematic SAR exploration.

Heavy-Atom-Enabled Protein–Ligand Co-Crystallography for Target Identification

The para-bromine atom in 392303-01-4 enables single-wavelength anomalous dispersion (SAD) phasing at standard crystallographic wavelengths (Cu Kα), eliminating the need for additional heavy-atom derivatization [1]. This compound can serve as a tool ligand for co-crystallization with putative protein targets from the thiadiazole-benzamide chemotype family. The anomalous signal from bromine (f'' ≈ 1.3 e⁻ at 1.5418 Å) facilitates experimental phase determination in structural biology workflows, a capability absent in non-halogenated analogs [2].

Antimicrobial SAR Studies Building on the 5-(4-Bromobenzyl)-Thiadiazole Scaffold

Published data demonstrate that 5-(4'-bromobenzyl)-1,3,4-thiadiazole-2-amine derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria at concentrations of 100–200 μg/mL [1]. Compound 392303-01-4 extends this scaffold with a 3,4-dimethoxybenzamide moiety, providing a distinct chemotype for evaluating the impact of 2-position amide substitution on antibacterial potency. Systematic comparison of minimum inhibitory concentrations (MICs) between the 2-amine parent series and the 2-benzamide derivative can elucidate the SAR governing antimicrobial activity in this compound class.

Regioisomer-Specific Pharmacophore Investigation in Kinase or Enzyme Screening Cascades

The 3,4-dimethoxy substitution pattern on the benzamide ring of 392303-01-4 is geometrically and electronically distinct from 2,4-dimethoxy and 3,5-dimethoxy regioisomers [1]. In target-based screening campaigns where the thiadiazole-benzamide scaffold shows preliminary hit activity, procurement of the correct 3,4-dimethoxy regioisomer is critical because the ortho, meta, or para positioning of methoxy groups relative to the amide carbonyl directly affects hydrogen-bonding geometry with target residues. Close analogs bearing alternative dimethoxy patterns (e.g., 2,4- or 3,5-substitution) cannot serve as reliable surrogates for confirmatory screening without risking false-negative or false-positive results [2].

Quote Request

Request a Quote for N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.